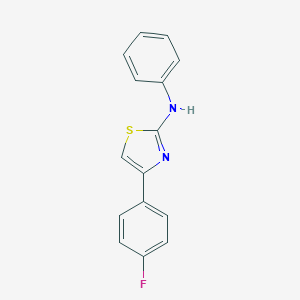

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

- Application Summary : This compound is used to improve the flame retardancy and dielectric properties of epoxy resin .

- Methods of Application : The compound is prepared by curing a mixture of benzyl (4-fluorophenyl)phenylphosphine oxide and diglycidyl ether of bisphenol A with 4,4′-diaminodiphenylsulfone .

- Results : The resulting epoxy resin thermosets achieved a limiting oxygen index of 34.0% and a UL-94 V-0 rating when the phosphorus content was 0.9 wt.%. The compound also reduced the dielectric constant and dielectric loss factor of the epoxy resin thermosets at different frequencies .

- Application Summary : This compound is used as an intermediate in the production of liquid crystals, pharmaceutical intermediates, organic synthesis intermediates, and for vacuum deposition .

- Methods of Application : The specific methods of application would depend on the specific end product being synthesized. However, it is soluble in chloroform, diethyl ether, acetone, dichloromethane, hexane, and ethanol, and highly soluble in toluene .

- Results : The results would vary depending on the specific application. However, the compound is known to be an effective intermediate in various chemical reactions .

Benzyl (4-fluorophenyl)phenylphosphine oxide-modified epoxy resin

4-Fluorophenylacetylene

- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods of Application : The specific methods of application would depend on the specific end product being synthesized. However, indole derivatives are often synthesized from tryptophan .

- Results : The results would vary depending on the specific application. However, indole derivatives have been found to have diverse biological activities and immeasurable potential for newer therapeutic possibilities .

- Application Summary : This compound is used in the construction of highly efficient deep-blue organic light-emitting diodes (OLEDs) based on exciplex systems .

- Methods of Application : The compound is integrated into a heptazine core, while 1,3-di (9 H -carbazol-9-yl)benzene (mCP) possessing two electron-donating carbazole moieties is chosen as the electron donor .

- Results : An OLED containing this exciplex system as an emitting layer showed deep-blue emission with Commission Internationale de l’Eclairage coordinates of (0.16, 0.12), a peak luminance of 15,148 cd m −2, and a rather high maximum external quantum efficiency of 10.2% along with a low roll-off .

Indole Derivatives

Bis (4-fluorophenyl)amine-Substituted Heptazine Acceptor

- Application Summary : 2,3-Diarylindoles derivatives containing amine substituent at the 5 and 6 positions of indole were prepared and screened as anticoccidial agents .

- Methods of Application : The specific methods of application would depend on the specific end product being synthesized. However, these derivatives are often synthesized from indole .

- Results : The results would vary depending on the specific application. However, compound 2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole (138) showed the best activity .

- Application Summary : This compound is used in the construction of highly efficient deep-blue organic light-emitting diodes (OLEDs) based on exciplex systems .

- Methods of Application : The compound is synthesized in 90% yield and crystallized by a slow evaporation technique .

- Results : An OLED containing this exciplex system as an emitting layer showed deep-blue emission with Commission Internationale de l’Eclairage coordinates of (0.16, 0.12), a peak luminance of 15,148 cd m −2, and a rather high maximum external quantum efficiency of 10.2% along with a low roll-off .

2,3-Diarylindoles Derivatives

(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2S/c16-12-8-6-11(7-9-12)14-10-19-15(18-14)17-13-4-2-1-3-5-13/h1-10H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVFUSRCVKYALB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361639 |

Source

|

| Record name | 4-(4-Fluorophenyl)-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine | |

CAS RN |

1427-09-4 |

Source

|

| Record name | 4-(4-Fluorophenyl)-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.